Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
CAS No.: 869111-54-6
Cat. No.: VC0122761
Molecular Formula: C25H30BrNO5
Molecular Weight: 504.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869111-54-6 |
|---|---|
| Molecular Formula | C25H30BrNO5 |
| Molecular Weight | 504.421 |
| IUPAC Name | tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20-,21-,22+/m0/s1 |
| Standard InChI Key | KSKVPVAXSYPJEF-MYGLTJDJSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O |
Introduction
Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This specific compound features a tert-butyl ester group, a brominated hydroxybutyl side chain, and two phenyl groups attached to the morpholine ring.
Structural Features
The compound's molecular structure includes:
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Morpholine Core: A six-membered heterocyclic ring containing oxygen and nitrogen.
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Tert-butyl Ester Group: This group enhances lipophilicity and can influence metabolic stability.
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Brominated Hydroxybutyl Side Chain: The presence of bromine introduces potential reactivity and biological activity.
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Diphenyl Substitution: Two phenyl groups contribute to hydrophobic interactions, which may affect binding affinity in biological systems.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the Morpholine Ring: Starting from amino alcohols or similar precursors.
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Introduction of the Tert-butyl Ester Group: Achieved through reactions with tert-butyl chloroformate or similar reagents.
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Side Chain Functionalization: The brominated hydroxybutyl chain is introduced via bromination and subsequent hydroxylation steps.
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Diphenyl Substitution: Phenyl groups are incorporated through Friedel–Crafts reactions or coupling strategies.
Applications and Relevance
This compound is primarily studied for its potential in:
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Pharmaceutical Development: Morpholine derivatives are often explored as scaffolds for drug discovery due to their ability to interact with biological targets.
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Metabolic Stability Studies: The tert-butyl group is known to improve metabolic stability, reducing rapid clearance in vivo .
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Potential Biological Activity: The brominated side chain and phenyl groups suggest possible roles in receptor binding or enzyme inhibition.
Metabolic Stability and Pharmacokinetics
The inclusion of a tert-butyl group is significant because:
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It reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes .
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Enhances oral bioavailability and prolongs half-life in vivo .
Comparative Analysis with Related Compounds
| Feature | Tert-butyl (3S,5S,6R)-Compound | Other Morpholine Derivatives |
|---|---|---|
| Metabolic Stability | High | Moderate |
| Lipophilicity | Elevated | Variable |
| Bromine Reactivity | Present | Absent |
| Diphenyl Substitution | Yes | Optional |
Research Findings on Related Compounds
Studies on related compounds highlight:
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